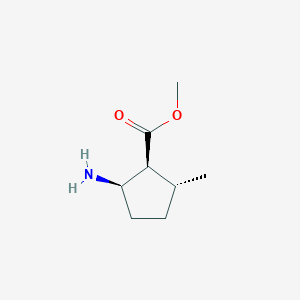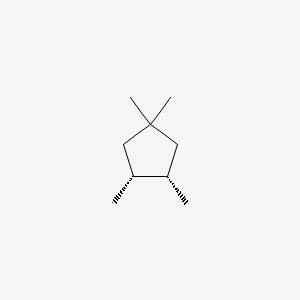
cis-1,1,3,4-Tetramethylcyclopentane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cis-1,1,3,4-Tetramethylcyclopentane is an organic compound with the molecular formula C₉H₁₈ It is a stereoisomer of cyclopentane, characterized by the presence of four methyl groups attached to the cyclopentane ring in a specific cis configuration
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cis-1,1,3,4-Tetramethylcyclopentane typically involves the cyclization of suitable precursors under controlled conditions. One common method is the catalytic hydrogenation of 1,1,3,4-tetramethylcyclopentadiene. This reaction is carried out in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to achieve the desired cis configuration .
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Additionally, separation techniques such as distillation and crystallization are employed to isolate and purify the compound.
化学反应分析
Types of Reactions
cis-1,1,3,4-Tetramethylcyclopentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a catalyst to yield fully saturated hydrocarbons.
Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the molecule, forming halogenated derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄ in an aqueous medium or CrO₃ in acetic acid.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: Chlorine (Cl₂) or bromine (Br₂) in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
科学研究应用
cis-1,1,3,4-Tetramethylcyclopentane has several applications in scientific research:
Chemistry: Used as a model compound to study stereochemistry and reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis
作用机制
The mechanism of action of cis-1,1,3,4-Tetramethylcyclopentane depends on the specific reactions it undergoes. In oxidation reactions, the compound’s methyl groups are susceptible to attack by oxidizing agents, leading to the formation of ketones or carboxylic acids. In reduction reactions, the double bonds in the cyclopentane ring are hydrogenated to form saturated hydrocarbons. Substitution reactions involve the replacement of hydrogen atoms with halogen atoms, facilitated by radical initiators or light.
相似化合物的比较
cis-1,1,3,4-Tetramethylcyclopentane can be compared with other similar compounds such as:
trans-1,1,3,4-Tetramethylcyclopentane: The trans isomer has a different spatial arrangement of methyl groups, leading to distinct physical and chemical properties.
1,1,2,4-Tetramethylcyclopentane: This compound has a different substitution pattern on the cyclopentane ring, affecting its reactivity and applications.
1,1,3,5-Tetramethylcyclopentane: Another isomer with a unique substitution pattern, used for comparison in stereochemical studies .
属性
CAS 编号 |
53907-60-1 |
|---|---|
分子式 |
C9H18 |
分子量 |
126.24 g/mol |
IUPAC 名称 |
(3S,4R)-1,1,3,4-tetramethylcyclopentane |
InChI |
InChI=1S/C9H18/c1-7-5-9(3,4)6-8(7)2/h7-8H,5-6H2,1-4H3/t7-,8+ |
InChI 键 |
OWHFMVURUNNXMJ-OCAPTIKFSA-N |
手性 SMILES |
C[C@@H]1CC(C[C@@H]1C)(C)C |
规范 SMILES |
CC1CC(CC1C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



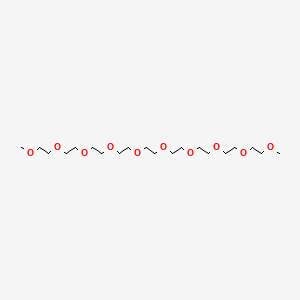
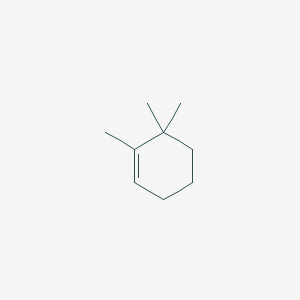
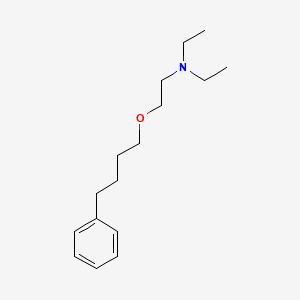
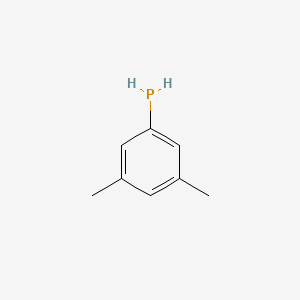
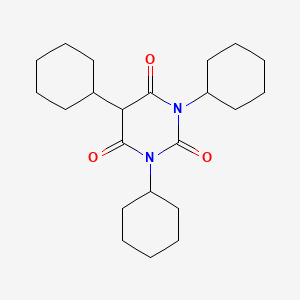
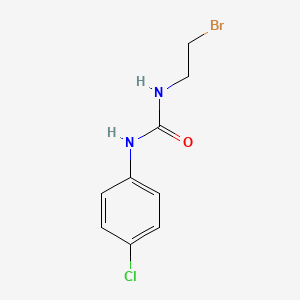
![6-Propyl-3,5-dihydroimidazo[4,5-d]triazin-4-one](/img/structure/B13800031.png)
![Phosphorous acid, bis(bicyclo[2.2.1]hept-5-en-2-ylmethyl) methyl ester](/img/structure/B13800045.png)
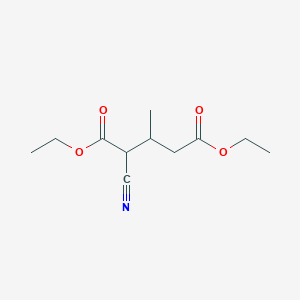
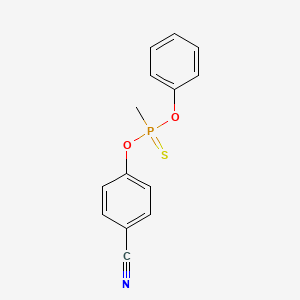
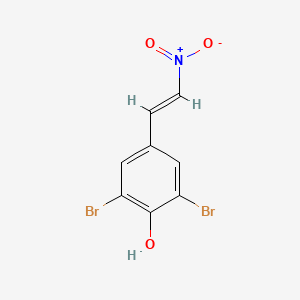
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-YL)-](/img/structure/B13800062.png)
